Unveiling the Botanical Origins of 7-Acetyllycopsamine: A Technical Guide for Researchers
Unveiling the Botanical Origins of 7-Acetyllycopsamine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural plant sources of 7-Acetyllycopsamine, a pyrrolizidine alkaloid of significant interest to the scientific and pharmaceutical communities. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the botanical distribution, quantification, and extraction methodologies for this compound.
Executive Summary
7-Acetyllycopsamine is a naturally occurring pyrrolizidine alkaloid predominantly found in various species within the Boraginaceae family. This guide identifies key plant sources, presents available quantitative data on its concentration, details established experimental protocols for its isolation and analysis, and illustrates the biosynthetic pathway of related lycopsamine-type alkaloids. This information serves as a critical resource for professionals engaged in natural product chemistry, toxicology, and drug discovery.
Natural Sources of 7-Acetyllycopsamine
7-Acetyllycopsamine, along with its isomers and related compounds, has been identified in several species of the Boraginaceae family. These plants synthesize a variety of pyrrolizidine alkaloids as part of their chemical defense mechanisms.
Key Plant Genera:
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Symphytum (Comfrey): Species such as Symphytum officinale are well-documented sources of 7-Acetyllycopsamine and its N-oxide form.[1][2] The roots of comfrey generally contain higher concentrations of pyrrolizidine alkaloids compared to the leaves.[3][4]
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Borago (Borage): Borago officinalis is another significant source, containing a complex mixture of pyrrolizidine alkaloids, including 7-Acetyllycopsamine and its isomer, 7-acetylintermedine.[5]
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Anchusa (Alkanet): Various Anchusa species are known to produce lycopsamine-type alkaloids, including 7-Acetyllycopsamine.[6][7]
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Echium (Viper's Bugloss): Species like Echium vulgare have been shown to contain 7-Acetyllycopsamine among other pyrrolizidine alkaloids.[7][8]
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Heliotropium (Heliotrope): Certain species within this genus also produce lycopsamine-type alkaloids.[9]
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Lappula and Pulmonaria: 7-Acetyllycopsamine has also been reported in Lappula myosotis and Pulmonaria obscura.[10]
Quantitative Data on 7-Acetyllycopsamine Content
The concentration of 7-Acetyllycopsamine and other pyrrolizidine alkaloids can vary significantly based on the plant species, part of the plant, developmental stage, and environmental conditions. The following table summarizes available quantitative data for total pyrrolizidine alkaloids (PAs), which includes 7-Acetyllycopsamine, in select species. It is important to note that specific quantitative data for 7-Acetyllycopsamine alone is often limited, with many studies reporting on the total PA content or a profile of major alkaloids.
| Plant Species | Plant Part | Total Pyrrolizidine Alkaloid Content (µg/g dry weight) | Major Pyrrolizidine Alkaloids Including 7-Acetyllycopsamine | Reference |
| Symphytum officinale | Root | 1380 - 8320 | Symphytine, symlandine, echimidine, lycopsamine, and acetyl-lycopsamine | [3] |
| Symphytum officinale | Leaf | 15 - 55 | Lycopsamine, intermedine, and their N-oxides, 7'-acetylintermedine, 7'-acetyllycopsamine N-oxide | [2][3] |
| Borago officinalis | Leaves & Stems | < 10 | Lycopsamine, amabiline, acetyllycopsamine, acetylintermedine | [5] |
Experimental Protocols
The extraction, isolation, and quantification of 7-Acetyllycopsamine from plant matrices require specific and sensitive analytical techniques.
Extraction of Pyrrolizidine Alkaloids from Plant Material
A common method for the extraction of pyrrolizidine alkaloids, including 7-Acetyllycopsamine, from dried and ground plant material involves the following steps:
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Solid-Liquid Extraction: The plant material is extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to protonate the alkaloids and increase their solubility in the aqueous phase. This is often performed using sonication or shaking for a defined period.
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Reduction of N-oxides (if necessary): Since a significant portion of pyrrolizidine alkaloids in plants exists as N-oxides, a reduction step is often employed to convert them to their corresponding tertiary amine forms for easier analysis, particularly by GC-MS. This can be achieved by adding a reducing agent like zinc dust and stirring.
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Purification by Solid-Phase Extraction (SPE): The acidic extract is then passed through a cation-exchange SPE cartridge. The protonated alkaloids are retained on the column, while neutral and acidic compounds are washed away. The alkaloids are subsequently eluted with a basic organic solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide mixture).
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Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol) for chromatographic analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of 7-Acetyllycopsamine and other pyrrolizidine alkaloids.
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Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution program. The mobile phase often consists of a mixture of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid to ensure the analytes are in their protonated form.
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Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 7-Acetyllycopsamine are monitored. For 7-Acetyllycopsamine (M+H)⁺, the precursor ion is m/z 342.2, with characteristic product ions at m/z 120.1 and 138.1.
Biosynthesis and Signaling Pathways
Biosynthesis of Lycopsamine-Type Pyrrolizidine Alkaloids
The biosynthesis of lycopsamine-type alkaloids, including 7-Acetyllycopsamine, originates from the polyamines putrescine and spermidine. The core pathway involves the formation of homospermidine, which is then converted to the first necine base, trachelanthamidine. Further enzymatic modifications, including hydroxylation and esterification with necic acids, lead to the diverse array of lycopsamine-type alkaloids. The final acetylation step at the C7 position would yield 7-Acetyllycopsamine.
Signaling Pathways
To date, specific signaling pathways in either plants or animals that are directly modulated by 7-Acetyllycopsamine have not been extensively elucidated in the scientific literature. The primary biological activity of toxic pyrrolizidine alkaloids is associated with their metabolic activation in the liver to reactive pyrrolic esters, which can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[11] Further research is required to understand any specific signaling cascades that may be initiated by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and analysis of 7-Acetyllycopsamine from plant material.
Conclusion
7-Acetyllycopsamine is a pyrrolizidine alkaloid found in a range of plants, primarily within the Boraginaceae family. This guide has provided a consolidated overview of its natural sources, available quantitative data, and detailed methodologies for its extraction and analysis. The biosynthetic pathway for related alkaloids has been outlined, highlighting the current gap in knowledge regarding specific signaling pathways involving this compound. The information presented herein is intended to serve as a valuable technical resource to support ongoing and future research in the field of natural product chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. plants.sdsu.edu [plants.sdsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 7-Acetyllycopsamine | C17H27NO6 | CID 156006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
